molecular formula C11H11NO2 B6262304 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile CAS No. 162665-09-0

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile

Cat. No.: B6262304
CAS No.: 162665-09-0
M. Wt: 189.21 g/mol
InChI Key: VDQDOPRGIPEKCT-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is an organic compound characterized by its unique benzodioxepin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially utilizing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid

Comparison: Compared to similar compounds, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQDOPRGIPEKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC#N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162665-09-0
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
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